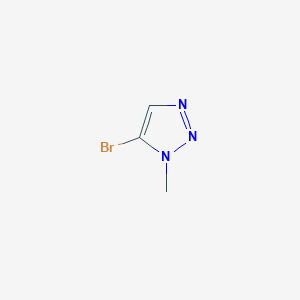
5-Bromo-1-methyl-1H-1,2,3-triazole
Übersicht
Beschreibung
5-Bromo-1-methyl-1H-1,2,3-triazole is a chemical compound with the CAS Number: 16681-82-6 . It has a molecular weight of 161.99 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 4,5-Dibromo-1H-1,2,3-triazole, a related compound, has been reported . It was synthesized by various routes and reacted with different reagents under various conditions to give isolable products .Molecular Structure Analysis
The molecular structure of 5-Bromo-1-methyl-1H-1,2,3-triazole is represented by the linear formula C3H4BrN3 . The InChI code for this compound is 1S/C3H4BrN3/c1-7-3(4)2-5-6-7/h2H,1H3 .Chemical Reactions Analysis
The compound 4,5-Dibromo-1H-1,2,3-triazole, which is structurally similar to 5-Bromo-1-methyl-1H-1,2,3-triazole, has been reported to undergo bromine → lithium exchange reactions . It reacted with various reagents to give isolable products .Physical And Chemical Properties Analysis
5-Bromo-1-methyl-1H-1,2,3-triazole is a solid substance . It has a molecular weight of 161.99 .Wissenschaftliche Forschungsanwendungen
Application 1: Flow Synthesis of 1,2,3-triazoles
- Summary of the Application : 1,2,3-triazoles are synthesized under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This method allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .
- Methods of Application : The synthesis involves a decarboxylation/cycloaddition cascade, allowing gaseous reagents to be bypassed, delivering desired triazoles in high yields .
- Results or Outcomes : The developed methodology was used to synthesize an antiepileptic agent, which was obtained in 96% isolated yield .
Application 2: Potential Carbonic Anhydrase-II Inhibitors
- Summary of the Application : A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . These compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity .
- Methods of Application : The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .
- Results or Outcomes : All synthesized 1H-1,2,3-triazole analogs were evaluated against bovine carbonic anhydrase-II enzyme to know their therapeutic potential. All compounds showed potent to significant activities with IC50 values in the range of 13.8–35.7 µM, as compared to standard acetazolamide (18.2 ± 0.23 µM) .
Application 3: Antimicrobial Activities
- Summary of the Application : 1,2,3-triazole hybrids with amine-ester functionality have been designed and synthesized . These compounds have been evaluated for their antimicrobial activities .
- Methods of Application : The specific methods of synthesis and application are not detailed in the available information .
- Results or Outcomes : The synthesized 1,2,3-triazole hybrids showed antimicrobial activities .
Application 4: Synthesis of 5-organostibano-1H-1,2,3-triazoles
- Summary of the Application : 5-organostibano-1H-1,2,3-triazoles are synthesized by Cu-catalyzed azide-alkyne cycloaddition . These compounds have been applied in the acyl-induced deantimonation for the preparation of fully substituted 5-acyl-1,2,3-triazoles .
- Methods of Application : The synthesis involves a Cu-catalyzed azide-alkyne cycloaddition .
- Results or Outcomes : A variety of N-alkyl-5-seleno-1,2,3-triazole compounds have been synthesized to show effective anticancer activity in vitro .
Application 5: Synthesis of 5-organostibano-1H-1,2,3-triazoles
- Summary of the Application : 5-organostibano-1H-1,2,3-triazoles are synthesized by Cu-catalyzed azide-alkyne cycloaddition . These compounds have been applied in the acyl-induced deantimonation for the preparation of fully substituted 5-acyl-1,2,3-triazoles .
- Methods of Application : The synthesis involves a Cu-catalyzed azide-alkyne cycloaddition .
- Results or Outcomes : A variety of N-alkyl-5-seleno-1,2,3-triazole compounds have been synthesized to show effective anticancer activity in vitro .
Application 6: Antimicrobial Activities
- Summary of the Application : 1,2,3-triazole hybrids with amine-ester functionality have been designed and synthesized . These compounds have been evaluated for their antimicrobial activities .
- Methods of Application : The specific methods of synthesis and application are not detailed in the available information .
- Results or Outcomes : The synthesized 1,2,3-triazole hybrids showed antimicrobial activities .
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling .
Zukünftige Richtungen
While specific future directions for 5-Bromo-1-methyl-1H-1,2,3-triazole are not mentioned in the search results, it’s worth noting that the 1,2,3-triazole moiety is widely seen in experimental drug candidates and approved drugs . This suggests that compounds containing this moiety, such as 5-Bromo-1-methyl-1H-1,2,3-triazole, may have potential applications in the development of new pharmaceuticals.
Eigenschaften
IUPAC Name |
5-bromo-1-methyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c1-7-3(4)2-5-6-7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGUHAUTOFRQDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296078 | |
| Record name | 5-Bromo-1-methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methyl-1H-1,2,3-triazole | |
CAS RN |
16681-82-6 | |
| Record name | 5-Bromo-1-methyl-1H-1,2,3-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1-methyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



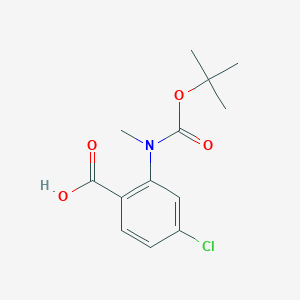


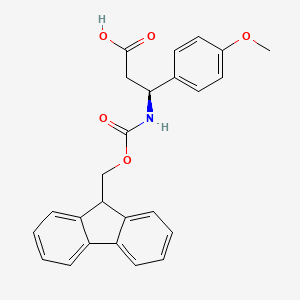
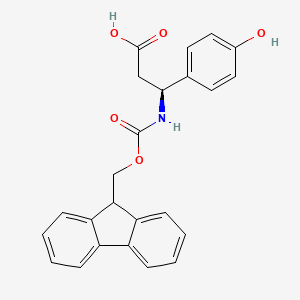


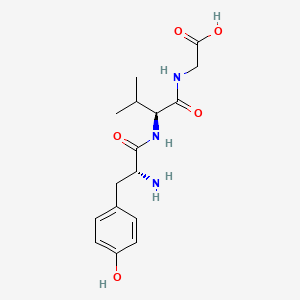
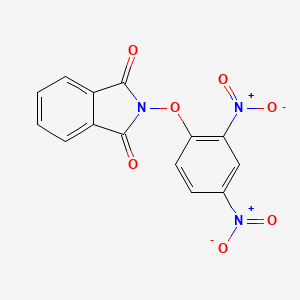

![[5-(2-Furyl)-1h-pyrazol-3-yl]methanol](/img/structure/B1337243.png)
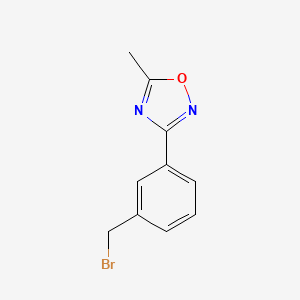

![2-[(Thien-3-ylmethyl)thio]benzoic acid](/img/structure/B1337256.png)